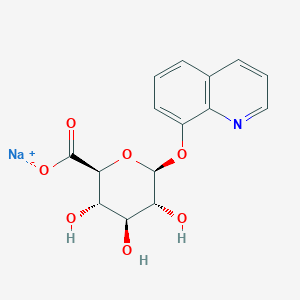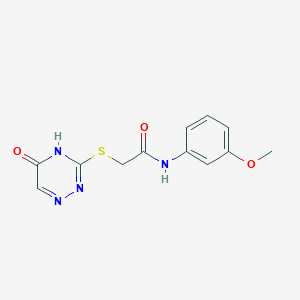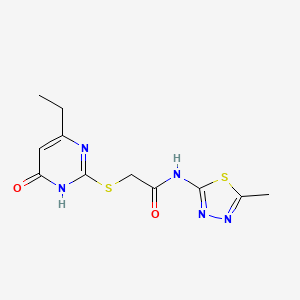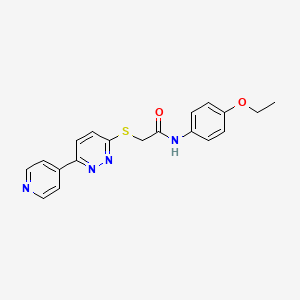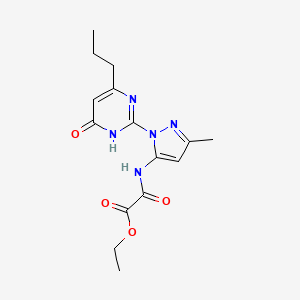
ethyl 2-((3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-((3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate is a useful research compound. Its molecular formula is C15H19N5O4 and its molecular weight is 333.348. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-((3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-((3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have demonstrated potential anticancer and anti-5-lipoxygenase agent properties. These derivatives include compounds synthesized through reactions involving ethyl chloroacetate, showcasing their versatility in medicinal chemistry for developing treatments against cancer and inflammatory diseases (Rahmouni et al., 2016).
Chemoselective Synthesis
Research has explored the chemoselective synthesis of various derivatives from cyclic β-alkoxyvinyl α-ketoester, demonstrating the synthetic versatility of related compounds for creating a wide range of products. This methodology allows for the development of compounds with potential applications in different scientific and industrial fields (Pretto et al., 2019).
Biological Activity Against Microorganisms
Some derivatives have shown excellent biocidal properties against Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi, indicating their potential use in developing new antimicrobial agents. This research highlights the importance of these compounds in addressing the growing concern of antibiotic resistance (Youssef et al., 2011).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential represent another significant application. These compounds have been tested against various microorganisms and insects, showing promising results for agricultural and public health applications (Deohate and Palaspagar, 2020).
Corrosion Inhibition
Additionally, pyranpyrazole derivatives have been investigated as novel corrosion inhibitors for mild steel, which is beneficial for industrial applications, especially in the pickling process. This research demonstrates the compound's utility in material science and engineering, contributing to the development of more durable and corrosion-resistant materials (Dohare et al., 2017).
properties
IUPAC Name |
ethyl 2-[[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]amino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-4-6-10-8-12(21)18-15(16-10)20-11(7-9(3)19-20)17-13(22)14(23)24-5-2/h7-8H,4-6H2,1-3H3,(H,17,22)(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFWJPFKJGIBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2864461.png)
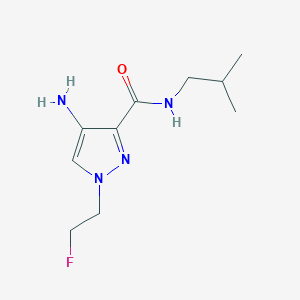
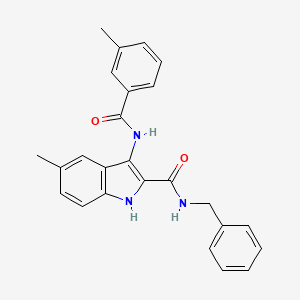
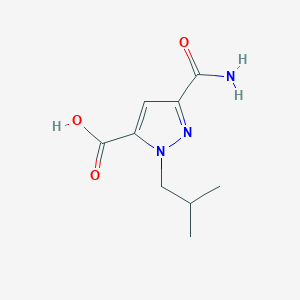
![4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene](/img/structure/B2864471.png)
